1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride - 1185302-61-7

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Catalog Number: EVT-1679874
CAS Number: 1185302-61-7
Molecular Formula: C12H19Cl2FN2
Molecular Weight: 281.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Amide bond formation: The amine group can react with carboxylic acids or their activated derivatives to form amide bonds. This reaction is commonly utilized to introduce various substituents and functionalities onto the piperidine scaffold. []
  • Reductive amination: The amine group can participate in reductive amination reactions with aldehydes or ketones, leading to the formation of new C-N bonds and further increasing the structural diversity of the resulting compounds. []
  • Alkylation: The nitrogen atom can undergo alkylation reactions with alkyl halides or other alkylating agents, introducing additional substituents and modifying the compound's properties. []
Applications
  • Drug discovery: Compounds containing the piperidin-4-amine core, often with a 2-fluorobenzyl substituent, are explored as potential drug candidates for various therapeutic areas. Examples include:
    • Antihistamines: Derivatives like 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine have been investigated as potential antihistamines. []
    • Dopamine transporter (DAT) inhibitors: Analogs containing the cis-3,6-disubstituted piperidine framework derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine have shown high affinity for DAT and potential as therapeutic agents for disorders related to dopamine dysregulation. []
    • Cholinesterase and monoamine oxidase dual inhibitors: Compounds like N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine exhibit dual inhibitory activity against both cholinesterase and monoamine oxidase, making them promising leads for Alzheimer's disease treatment. []
    • Anticancer agents: Certain derivatives display anticancer properties by inhibiting specific kinases involved in tumor growth and progression. [, ]

S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

  • Compound Description: S29 is a potent anticancer drug that acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. It is being investigated for its antitumor effects, particularly in aggressive neuroblastomas [, ].
  • Relevance: While S29 shares the 4-fluorobenzyl group with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, the core structures differ significantly. The research focuses on using graphene oxide nanosheets as potential carriers for S29 to improve its cellular uptake and pharmacokinetics [, ]. This does not imply a direct structural relationship to 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase []. It was developed based on structural modifications of the lead compound N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and guided by QSAR predictions [].

N-Phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

  • Compound Description: Acrylfentanyl is a synthetic opioid analogue of fentanyl, identified as a new psychoactive substance (NPS) []. It is associated with a high risk of fatal intoxication [].

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I)

  • Compound Description: This compound served as a lead structure in a structure-activity relationship (SAR) study exploring inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) [].

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

  • Compound Description: This compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors [].
  • Relevance: Though both this compound and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride contain a piperidin-4-yl subunit, their overall structures and target activities differ. The research highlights the development of a practical synthesis route for the target compound, emphasizing its importance in medicinal chemistry [].

(S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine

  • Compound Description: This compound is a proline-derived organocatalyst with demonstrated efficiency in asymmetric Michael addition reactions, achieving high diastereo- and enantioselectivity [].
  • Relevance: While this catalyst and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride both contain a piperidin-4-amine core, their structural differences and applications are significant. This catalyst's success in asymmetric synthesis highlights the importance of chirality in drug development [].

5-(Nitroheteroaryl)-1,3,4-thiadiazoles containing a piperidin-4-ol moiety

  • Compound Description: These compounds were synthesized and evaluated for in vitro leishmanicidal activity against Leishmania major. They were designed based on existing active compounds with linear amino alcohol substituents, aiming to explore the impact of cyclization on activity [].

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: This series of Biginelli dihydropyrimidine derivatives was synthesized and screened for antimicrobial, antifungal, and antimalarial activity [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound's synthesis was described, highlighting an efficient eight-step process starting from oxoacetic acid monohydrate [].

1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

  • Compound Description: This compound was formed unexpectedly during an attempted synthesis of 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine, a potential antihistamine [].

(+)-R,R-4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-R,R-D-84)

  • Compound Description: (+)-R,R-D-84 is a promising selective dopamine transporter (DAT) inhibitor with high affinity for the target [].

SB-772077-B (4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that exhibits potent pulmonary vasodilator effects in rats []. It shows greater potency in decreasing pulmonary arterial pressure than other Rho kinase inhibitors like Y-27632 and fasudil [].
  • Relevance: There is no direct structural relation between SB-772077-B and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The paper investigates SB-772077-B's effects on pulmonary hypertension and its potential therapeutic application in related disorders []. This does not imply any structural connection to 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives

  • Compound Description: This is a series of newly designed and synthesized compounds evaluated for their inhibitory activity against acetylcholinesterase (AChE) []. Some demonstrated moderate activity [].

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

  • Compound Description: These are two [, , ]triazolo[4,3-a]pyridine derivatives identified as potential antimalarial agents through virtual screening and in vitro evaluation against Plasmodium falciparum. They exhibited good inhibitory activity against the parasite [].

N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide

  • Compound Description: This compound is a highly selective antagonist of the NR2B subtype of NMDA receptors. It demonstrates high affinity (IC50 of 5 nM) in [3H]Ro-25,6981 binding assays [].

6-Quinoxalin-2,3-14C2-amine and its derivatives

  • Compound Description: This research details the synthesis of 6-quinoxalin-2,3-14C2-amine and its derivatives using high specific activity ethanedial-1,2-14C2 [].
  • Relevance: There is no direct structural relationship between these compounds and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The focus of this study is on the development of synthetic methods for incorporating radiolabeled carbon into quinoxaline derivatives, highlighting the importance of radiolabeling in drug discovery and development [].

4-Substituted 1,2,4-triazoles

  • Compound Description: These compounds were synthesized through the reaction of N,N′-dimethylformamide azine dihydrochloride (DMFA·2HCl) with meta- and para-substituted aminobenzoate esters [].
  • Relevance: While both these triazoles and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride are heterocyclic compounds, their core structures and functionalities differ. The study investigates the influence of intramolecular hydrogen bonding on the formation of these specific triazoles, highlighting the importance of understanding reaction mechanisms in organic synthesis [].

2-[4(4-Fluorobenzyl)piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acetamide

  • Compound Description: A new crystalline form of this compound has been developed [].
  • Relevance: This compound shares the 4-(4-fluorobenzyl)piperidin-1-yl substructure with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, suggesting they might share similar physicochemical properties or be synthesized through similar routes. The development of a new crystalline form highlights the importance of polymorphism in drug development [], potentially influencing the bioavailability and stability of the compound.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator and is under investigation as a potential anticancer agent, particularly for treating non-small cell lung cancer (NSCLC), including brain metastases [].

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography [].

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography [].
  • Compound Description: This research describes the development of efficient synthetic approaches for constructing these triazole derivatives. These methods employ readily available starting materials and offer diverse structural variations [].
  • Relevance: Although structurally distinct from 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, the research on these triazole derivatives highlights the versatility of heterocyclic chemistry in drug discovery [].

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide

  • Compound Description: This compound is recognized for its ability to upregulate the low-density lipoprotein (LDL) receptor. A novel and more practical synthetic route for this compound has been developed, resulting in improved yield and efficiency [].
  • Relevance: Both this compound and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride share the piperidin-4-yl substructure. The successful development of a new synthetic method for this LDL receptor upregulator emphasizes the importance of optimizing synthetic routes for biologically active compounds [].

N-[11C]‐Methyl‐piperidin‐4‐yl 2‐cyclohexyl‐2‐hydroxy‐2‐phenylacetate (VC-004)

  • Compound Description: VC-004 is a novel radioligand designed for the detection of cerebral muscarinic receptors using positron emission tomography (PET) []. The active (R)-isomer exhibits high affinity for muscarinic receptors [].
  • Relevance: VC-004 shares a piperidin-4-yl core with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, indicating a potential for exploring similar chemical modifications to target muscarinic receptors. The development of VC-004 as a PET radioligand highlights the importance of radiolabeling techniques in studying receptor distribution and function in the brain [].

Monoaquabenzoato-2,5,8-triaza-1,9-di(2-fluorobenzyl)nonanecopper(II) benzoate dihydrate

  • Compound Description: The crystal structure of this copper(II) complex, synthesized using a 2-fluorobenzyl substituted ligand, has been characterized. The complex features a five-coordinate copper center and exhibits a network of hydrogen bonds [].

5-Chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulphonyl)-phenyl]-pyrimidine-2,4-diamine

  • Compound Description: This research introduces two new crystalline forms (A and B) of this compound. These forms, developed to improve bioavailability, are intended for use in drugs targeting anaplastic lymphoma kinase (ALK)-mediated disorders, including various cancers [].
  • Compound Description: These novel piperidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative) []. Compound (III), containing a thiosemicarbazide moiety, showed superior antimicrobial activity compared to compound (II) [].

4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

  • Compound Description: The crystal structure of this compound has been determined by X-ray crystallography [].

N-(piperidin-4-yl)-4H-3,1-benzo(thia/oxa)zines-2-amines

  • Compound Description: These are a class of substituted compounds described in the context of pharmaceutical development and therapeutic applications [].

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

  • Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist. It displays robust wake-promoting activity and is under development for the treatment of sleep disorders [].
  • Compound Description: NA-332 is a complex formed by encapsulating the O-benzoyloxime derivative of a diazabicyclononanone compound within β-cyclodextrin. This complex demonstrates promising analgesic activity, surpassing the potency of tramadol in preclinical studies [].
  • Relevance: This compound, while containing a bicyclic ring system, is structurally distinct from 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The research highlights the potential of diazabicyclo[3.3.1]nonane derivatives and their formulation into cyclodextrin complexes for developing new analgesics [].

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: Compound w2 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis. It shows promise as a therapeutic agent for inflammatory bowel disease (IBD) [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: This compound's crystal structure has been determined, revealing two independent molecules in the asymmetric unit. These molecules exhibit distinct conformations, highlighting the flexibility of the piperidine ring [].

1-(2,4-Dichlorophenyl)-1H-pyrazoles

  • Compound Description: This research details the synthesis and evaluation of a series of 1-(2,4-dichlorophenyl)-1H-pyrazole derivatives as potential cannabinoid receptor CB1 antagonists. These compounds were designed based on the structural features of Rimonabant, a known CB1 antagonist [].

((1‐(4‐Methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

  • Compound Description: VIId is a novel compound designed as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease treatment. It exhibited weaker but promising AChE inhibition compared to donepezil in in vitro assays [].
  • Relevance: VIId and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride share the substituted piperidin-4-yl moiety, suggesting potential exploration of similar chemical space for designing AChE inhibitors. The research highlights the importance of molecular docking and dynamics simulations in understanding the binding interactions of potential inhibitors with AChE [].

Properties

CAS Number

1185302-61-7

Product Name

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H

InChI Key

HUUXUEJYEJNIOX-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=CC=C2F.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.